molecular formula C19H18N4O2 B11007767 1-(1H-indazol-3-yl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11007767
M. Wt: 334.4 g/mol
InChI Key: BWSFRNRSRPFVSS-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique structure combining an indazole ring, a pyrrolidine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-3-yl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Ring: Starting with a suitable precursor, the indazole ring is synthesized through cyclization reactions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution or cycloaddition reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-3-yl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(1H-indazol-3-yl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(1H-indazol-3-yl)-N-phenyl-5-oxopyrrolidine-3-carboxamide
  • 1-(1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Comparison: 1-(1H-indazol-3-yl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 2-methylphenyl group, which may influence its biological activity and chemical reactivity compared to its analogs. The structural variations can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-12-6-2-4-8-15(12)20-19(25)13-10-17(24)23(11-13)18-14-7-3-5-9-16(14)21-22-18/h2-9,13H,10-11H2,1H3,(H,20,25)(H,21,22)

InChI Key

BWSFRNRSRPFVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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